An In-Depth Technical Guide to 5-Chloro-2-isopropoxybenzaldehyde (CAS Number: 28396-34-1)
An In-Depth Technical Guide to 5-Chloro-2-isopropoxybenzaldehyde (CAS Number: 28396-34-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxybenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, outlines methods for its purification and characterization, and explores its applications in medicinal chemistry. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their work.
Introduction: Strategic Importance in Synthesis
5-Chloro-2-isopropoxybenzaldehyde is an aromatic aldehyde characterized by a chlorine atom and an isopropoxy group attached to the benzaldehyde framework.[2] Its structure is particularly valuable in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. The aldehyde group is a versatile functional handle for various transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions, including aldol and Wittig reactions. The chloro and isopropoxy substituents modulate the electronic properties of the aromatic ring and provide steric influence, which can be strategically exploited in the design of target molecules. This compound's utility is most pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a crucial building block for novel therapeutic agents and pesticides.[1]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 5-Chloro-2-isopropoxybenzaldehyde is paramount for its safe handling and effective use in experimental settings.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 28396-34-1 | [2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |
| Molecular Weight | 198.64 g/mol | [2] |
| IUPAC Name | 5-chloro-2-propan-2-yloxybenzaldehyde | [2] |
| SMILES | CC(C)OC1=C(C=C(C=C1)Cl)C=O | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 287.4 °C at 760 mmHg | [1] |
| Density | 1.165 g/cm³ | [1] |
| Flash Point | 119.5 °C | [1] |
| Refractive Index | 1.543 | [1] |
Safety and Handling
5-Chloro-2-isopropoxybenzaldehyde is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis and Purification
The most common and efficient method for the synthesis of 5-Chloro-2-isopropoxybenzaldehyde is the Williamson ether synthesis, which involves the reaction of 5-chlorosalicylaldehyde with an isopropyl halide in the presence of a base.[3]
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[3] The phenolic hydroxyl group of 5-chlorosalicylaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage.
Caption: Williamson ether synthesis of 5-Chloro-2-isopropoxybenzaldehyde.
Experimental Protocol: Synthesis
This protocol provides a robust method for the laboratory-scale synthesis of 5-Chloro-2-isopropoxybenzaldehyde.
Materials:
-
5-Chlorosalicylaldehyde
-
2-Bromopropane (or 2-iodopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-chlorosalicylaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 5-Chloro-2-isopropoxybenzaldehyde can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Characterization
The identity and purity of the synthesized 5-Chloro-2-isopropoxybenzaldehyde should be confirmed using standard analytical techniques.
Caption: Analytical workflow for 5-Chloro-2-isopropoxybenzaldehyde.
Spectroscopic Data (Predicted)
While experimental spectra are ideal, the following are predicted ¹H and ¹³C NMR chemical shifts based on the structure and data from similar compounds.
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.4 ppm (s, 1H, -CHO)
-
δ ~7.8 ppm (d, 1H, Ar-H)
-
δ ~7.5 ppm (dd, 1H, Ar-H)
-
δ ~7.0 ppm (d, 1H, Ar-H)
-
δ ~4.7 ppm (sept, 1H, -OCH(CH₃)₂)
-
δ ~1.4 ppm (d, 6H, -OCH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~189 ppm (C=O)
-
δ ~160 ppm (C-O)
-
δ ~135 ppm (C-Cl)
-
δ ~125-130 ppm (Ar-C)
-
δ ~115 ppm (Ar-C)
-
δ ~72 ppm (-OCH(CH₃)₂)
-
δ ~22 ppm (-OCH(CH₃)₂)
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 5-Chloro-2-isopropoxybenzaldehyde make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of the chloro and isopropoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Role as a Synthetic Intermediate:
-
Scaffold for Heterocyclic Synthesis: The aldehyde functionality can be used to construct a wide range of heterocyclic rings, which are prevalent in many drug molecules.
-
Precursor for Schiff Bases: Reaction with primary amines yields Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
-
Synthesis of Chalcones: Condensation with acetophenones leads to the formation of chalcones, a class of compounds with diverse pharmacological activities.
Conclusion
5-Chloro-2-isopropoxybenzaldehyde is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex and biologically active molecules. This guide provides a solid foundation for its synthesis, purification, and characterization, empowering scientists to leverage its full potential in their synthetic endeavors.
References
-
The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. (URL: [Link])
-
5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615 - PubChem. (URL: [Link])
-
2,2'-DICHLORO-α,α'-EPOXYBIBENZYL - Organic Syntheses Procedure. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
A divergent intermediate strategy yields biologically diverse pseudo-natural products - NIH. (URL: [Link])
-
The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. (URL: [Link])
-
Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC - NIH. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
